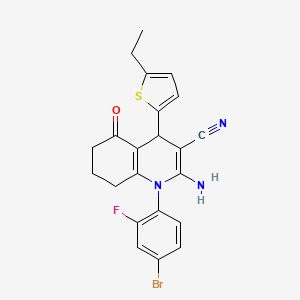![molecular formula C27H28N4O5S B11632771 N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B11632771.png)
N~1~-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N~2~-(2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-N~2~-(2-metoxifenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida es un complejo compuesto orgánico con una estructura única que incluye un anillo de pirazol, grupos fenilo y porciones de sulfonil glicinamida.
Métodos De Preparación
La síntesis de N~1~-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-N~2~-(2-metoxifenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida típicamente involucra reacciones orgánicas de múltiples pasos. Un método común involucra la reacción de 4-aminoantipirina con benzilisotiocianato en una proporción equimolar en presencia de un solvente como la acetona. La mezcla de reacción se calienta y agita para producir el producto deseado .
Análisis De Reacciones Químicas
Este compuesto puede experimentar varias reacciones químicas, incluyendo:
Oxidación: Puede ser oxidado usando agentes oxidantes comunes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción pueden llevarse a cabo usando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente sustitución nucleofílica, donde los grupos funcionales son reemplazados por nucleófilos.
Los reactivos y condiciones comunes para estas reacciones incluyen solventes orgánicos como etanol, acetona y catalizadores como paladio o platino. Los principales productos formados dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
N~1~-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-N~2~-(2-metoxifenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida tiene varias aplicaciones de investigación científica:
Química medicinal: Se estudia su potencial como analgésico, antiinflamatorio y agente anticancerígeno.
Ciencia de materiales: La estructura única del compuesto lo convierte en un candidato para desarrollar nuevos materiales con propiedades específicas.
Investigación biológica: Se utiliza en estudios que involucran inhibición enzimática e interacciones proteína-ligando.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos, como enzimas o receptores. El anillo de pirazol y los grupos sulfonilo juegan un papel crucial en la unión a estos objetivos, lo que lleva a la modulación de las vías biológicas. Las vías y los objetivos exactos dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares incluyen otros derivados de 4-aminoantipirina, como N-(1,5-dimetil-3-oxo-2-fenil-1,2-dihidropirazol-4-il)-P,P-difenilamidofosfinato . Estos compuestos comparten similitudes estructurales pero difieren en sus grupos funcionales y propiedades generales. La singularidad de N~1~-(1,5-dimetil-3-oxo-2-fenil-2,3-dihidro-1H-pirazol-4-il)-N~2~-(2-metoxifenil)-N~2~-[(4-metilfenil)sulfonil]glicinamida radica en su combinación específica de grupos funcionales, que confieren propiedades químicas y biológicas distintas.
Propiedades
Fórmula molecular |
C27H28N4O5S |
|---|---|
Peso molecular |
520.6 g/mol |
Nombre IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2-(2-methoxy-N-(4-methylphenyl)sulfonylanilino)acetamide |
InChI |
InChI=1S/C27H28N4O5S/c1-19-14-16-22(17-15-19)37(34,35)30(23-12-8-9-13-24(23)36-4)18-25(32)28-26-20(2)29(3)31(27(26)33)21-10-6-5-7-11-21/h5-17H,18H2,1-4H3,(H,28,32) |
Clave InChI |
SYHDNNLIHRMPAI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)C)C4=CC=CC=C4OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-acetyl-2-[(4-chlorobenzoyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B11632688.png)
![(2Z)-5-amino-2-(4-methoxybenzylidene)-7-(4-methoxyphenyl)-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarbonitrile](/img/structure/B11632698.png)
![3-amino-N-(4-ethylphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B11632699.png)

![6-({2-[(4-Butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-methyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11632705.png)
![(5Z)-5-[(9-methyl-4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11632720.png)
![N-[4-(Cyanomethyl)phenyl]-2-(N-phenylmethanesulfonamido)propanamide](/img/structure/B11632722.png)
![2,5-Pyrrolidinedione, 1-[4-(2-phenyldiazenyl)phenyl]-3-[[[3-(trifluoromethyl)phenyl]methyl]amino]-](/img/structure/B11632725.png)
![6-[(5Z)-5-{[2-(4-benzylpiperidin-1-yl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B11632732.png)
![N-[4-chloro-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B11632753.png)
![2,5-Pyrrolidinedione, 3-[[2-(3-fluorophenyl)ethyl]amino]-1-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B11632757.png)
![Propan-2-yl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B11632758.png)
![(5E)-5-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}imidazolidine-2,4-dione](/img/structure/B11632763.png)
![2-(4-ethylphenoxy)-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B11632770.png)
